tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate: is an organic compound that features a tert-butyl ester group, an indole core, and an amino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate halogenated precursor reacts with an amine.
Esterification: The tert-butyl ester group is introduced via esterification, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and continuous processing might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups within the molecule.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can regenerate the amino group or reduce other functionalities .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine: The compound’s indole core is a common motif in many biologically active molecules, including pharmaceuticals. It may be investigated for its potential as a drug candidate or as a precursor in the synthesis of therapeutic agents.
Industry: In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure may impart desirable properties to the materials or reactions it is involved in .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Comparison: Compared to similar compounds, tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate stands out due to its indole core, which is a privileged structure in medicinal chemistry. The presence of the amino-substituted phenyl group further enhances its reactivity and potential for chemical modifications, making it a unique and valuable compound for various applications .
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 4-[amino(phenyl)methyl]indole-1-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-20(2,3)24-19(23)22-13-12-15-16(10-7-11-17(15)22)18(21)14-8-5-4-6-9-14/h4-13,18H,21H2,1-3H3 |
InChI Key |
DJGXLJIGMKIIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
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